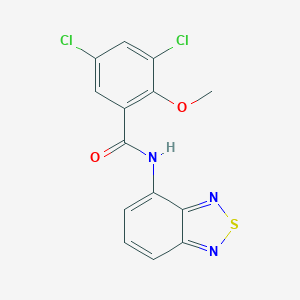![molecular formula C20H25N3O5S B244356 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as DSP-4, is a compound that has been widely used in scientific research due to its unique properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological processes.
Mécanisme D'action
3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide selectively targets noradrenergic neurons in the brain by binding to the noradrenaline transporter (NET) and inducing its internalization and degradation. This leads to a depletion of noradrenaline in the brain, which in turn affects various physiological and pathological processes.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the brain induced by 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce locomotor activity, increase anxiety-like behavior, impair learning and memory, and alter the response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments include its selectivity for noradrenergic neurons, its ability to induce a long-lasting depletion of noradrenaline, and its well-defined mechanism of action. However, the limitations of using 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide include its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
There are many future directions for research using 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. Some possible areas of investigation include the role of noradrenaline in the regulation of sleep and wakefulness, the interaction between noradrenaline and other neurotransmitters, and the potential therapeutic applications of noradrenaline depletion in neurodegenerative diseases. Additionally, further studies are needed to fully understand the potential toxicity of 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide and to develop safer alternatives for use in scientific research.
Méthodes De Synthèse
3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be synthesized through a series of chemical reactions starting from 3,5-dimethoxybenzaldehyde and 4-(methylsulfonyl)piperazine. The final step involves the coupling of the intermediate product with 2-chloro-N-(4-nitrophenyl)acetamide to yield 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide.
Applications De Recherche Scientifique
3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been used extensively in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been shown to be useful in studying the neurobiology of stress, anxiety, depression, and addiction. 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been used to investigate the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H25N3O5S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-16-12-15(13-17(14-16)28-2)20(24)21-18-6-4-5-7-19(18)22-8-10-23(11-9-22)29(3,25)26/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) |
Clé InChI |
ZUZDUBZLHWAQMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B244287.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244290.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B244291.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)
![2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244293.png)
![2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B244295.png)